Chlorotrimethylgermane

Beschreibung

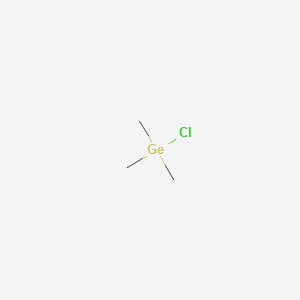

Structure

2D Structure

Eigenschaften

IUPAC Name |

chloro(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBNZZCHSNOXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165155 | |

| Record name | Chlorotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-47-1 | |

| Record name | Germane, chlorotrimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Chlorotrimethylgermane and Its Derivatives

Established Synthetic Pathways for Chlorotrimethylgermane

The synthesis of this compound can be achieved through several routes, each with its own advantages and limitations. Key methods include the reaction of trimethylgermanium (B74220) precursors with a chlorine source and direct synthesis from germanium metal.

A common laboratory-scale synthesis of this compound involves the reaction of a trimethylgermanium compound with a source of hydrogen chloride. While the direct reaction of trimethylgermanium hydride with hydrogen chloride is a plausible route, a well-documented method involves the cleavage of a methyl group from tetramethylgermane (B1582461) using concentrated sulfuric acid, followed by treatment with a chloride salt.

In this procedure, tetramethylgermane is reacted with concentrated sulfuric acid, leading to the selective cleavage of one methyl-germanium bond and the formation of the trimethylgermanium hydrogen sulfate (B86663) intermediate. Subsequent treatment of this intermediate with ammonium (B1175870) chloride yields the desired this compound. This two-step process offers a high yield of the target compound.

Table 1: Synthesis of this compound from Tetramethylgermane

| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |

|---|

Data sourced from research on the synthesis of this compound.

An alternative and industrially significant approach to organogermanium halides is the "direct process." This method involves the reaction of an alkyl halide with elemental germanium at elevated temperatures, typically in the presence of a copper catalyst. For instance, the reaction of methyl chloride with germanium metal produces a mixture of methylchlorogermanes, including dichlorodimethylgermane and trichloromethylgermane. While this method does not directly yield this compound as the primary product, the resulting chloromethylgermanes can be further manipulated to obtain the desired compound.

Recent advancements have focused on developing more selective and efficient synthetic methodologies. These include redistribution reactions, where a hexaalkyldigermane is reacted with a germanium tetrahalide, and the insertion of a germylene into a Ge-X bond.

Synthesis of Organogermanium Derivatives Utilizing this compound

This compound is a versatile building block for the synthesis of more complex organogermanium compounds. The reactive Ge-Cl bond allows for nucleophilic substitution reactions with a variety of carbon-based nucleophiles, leading to the formation of new carbon-germanium bonds.

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a fundamental method for the formation of alkylated and arylated germanes. In these reactions, the carbanionic portion of the organometallic reagent displaces the chloride ion from the germanium center, forming a stable C-Ge bond.

For example, the reaction of this compound with an alkyl Grignard reagent, such as ethylmagnesium bromide, yields trimethylethylgermane. Similarly, reaction with an aryl lithium reagent, like phenyllithium, produces trimethylphenylgermane. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl and aryl substituents.

Table 2: Synthesis of Alkylated and Arylated Germanes from this compound

| This compound | Organometallic Reagent | Product |

|---|---|---|

| (CH₃)₃GeCl | CH₃CH₂MgBr | (CH₃)₃GeCH₂CH₃ |

This compound can be employed in the synthesis of polygermanes, which are polymers with a backbone consisting of catenated germanium atoms. One common method for the synthesis of polygermanes is the Wurtz-type coupling reaction. This involves the reductive coupling of diorganodihalogermanes in the presence of an alkali metal, such as sodium. While this compound itself would lead to the dimer hexamethyldigermane (B1588625) under these conditions, it can be used in co-polymerization reactions or as an end-capping agent to control the molecular weight of polygermane chains.

Furthermore, germanium-containing polymers with the germanium atom in the side chain can be prepared. For instance, a monomer containing a trimethylgermyl group can be synthesized from this compound and then polymerized using standard polymerization techniques.

Recent research has also explored the synthesis of germole-containing polymers. Germoles are five-membered heterocyclic compounds containing a germanium atom. The synthesis of these polymers can involve the reaction of a bis(cyclopentadienyl)titanacyclopentadiene-containing polymer with germanium tetrachloride, followed by methylation of the resulting 1,1-dichlorogermole units. Although this specific example does not start directly from this compound, it highlights the broader efforts in synthesizing germanium-containing polymers.

This compound is a key reagent in the synthesis of germanium-substituted phospholes. Phospholes are phosphorus analogs of pyrrole (B145914) and are of interest for their electronic properties. The synthesis of a trimethylgermyl-substituted phosphole can be achieved through a multi-step process.

Initially, phenylphosphane is lithiated and then reacted with this compound (Me₃GeCl) to form a trimethylgermyl-substituted phosphanide (B1200255) in situ. This intermediate is then reacted with a diyne, followed by protonation, to yield the desired 1,2,5-triphenyl-3-(trimethylgermyl)-1H-phosphole. This synthetic route demonstrates the utility of this compound in introducing a germanium moiety into heterocyclic systems.

Table 3: Key Reagents in the Synthesis of a Germanium-Substituted Phosphole

| Step | Reactant 1 | Reactant 2 | Product of Step |

|---|---|---|---|

| 1 | Phenylphosphane | n-BuLi | Lithiated phenylphosphane |

| 2 | Lithiated phenylphosphane | This compound | Trimethylgermyl-substituted phosphanide |

| 3 | Trimethylgermyl-substituted phosphanide | Diyne and n-BuLi | Anionic intermediate |

Derivatization with Dithiophosphate (B1263838) Ligands

This compound serves as a precursor for the synthesis of various organogermanium compounds, including those containing dithiophosphate ligands. These derivatives are typically prepared through the reaction of this compound with salts of dithiophosphoric acids.

A common synthetic strategy involves the reaction of this compound with sodium or ammonium salts of O,O'-alkylene dithiophosphoric acids. The reaction is typically carried out by stirring the reactants at room temperature for several hours, followed by filtration to remove the resulting sodium or ammonium chloride salt. The desired product is then isolated from the filtrate, often as a solid that can be purified by recrystallization. This method has been successfully employed to synthesize a range of O,O'-alkylene dithiophosphate derivatives of trimethylgermane.

The resulting compounds have been characterized using various spectroscopic techniques, including infrared, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy ('H, ¹³C, and ³¹P). X-ray crystallography has also been used to determine the solid-state structure of some of these derivatives, providing valuable insights into their molecular geometry and bonding.

| Reactants | Product | Reaction Conditions | Characterization Methods |

| This compound, Sodium/Ammonium O,O'-alkylene dithiophosphate | Trimethylgermyl O,O'-alkylene dithiophosphate | Stirring at room temperature, filtration | Infrared Spectroscopy, Raman Spectroscopy, NMR ('H, ¹³C, ³¹P), X-ray Crystallography |

This table provides a summary of the synthesis of O,O'-alkylene dithiophosphate derivatives of trimethylgermane.

Synthesis of Tris(trimethylgermyl)methyl Compounds

The synthesis of tris(trimethylgermyl)methyl compounds from this compound is not extensively documented in readily available scientific literature. While the silicon analogue, tris(trimethylsilyl)methane, is a well-known compound with established synthetic routes, the corresponding germanium compound appears to be less common. The synthesis of such a sterically hindered organogermanium compound would likely involve the reaction of a suitable methyl-based nucleophile with three equivalents of this compound, or the reaction of a tris(trimethylgermyl)methanide salt with a suitable electrophile. However, specific, detailed procedures for these syntheses are not readily found in the reviewed literature.

Introduction of Quaternary Germanium Centers in Sila-Diamondoid Cores

A notable application of this compound chemistry is in the synthesis of complex molecular architectures, such as sila-diamondoid cores with quaternary germanium centers. This area of research is significant for the development of molecular-sized fragments of silicon-germanium (SiGe) alloys, which are important materials in the semiconductor industry.

One innovative strategy involves a single-atom Si-to-Ge transmutation within a sila-adamantane core. This is achieved by first functionalizing the sila-adamantane with a peripheral trimethylgermane group. Subsequently, a sila-Wagner-Meerwein bond shift cascade is induced, which results in the exchange of a peripheral germanium atom with a silicon atom in the core of the structure. This method allows for the precise installation of one to four germanium atoms at the quaternary centers of the adamantane (B196018) structure. The exact stoichiometry of the resulting SiGe adamantane can be predetermined by the design of the precursor molecule.

This synthetic approach enables the creation of germasila-adamantanes with a defined germanium content and controlled regiochemistry. These molecules can be considered as molecular building blocks of silicon/germanium alloys. The ability to selectively functionalize the bridgehead germanium centers over the silicon centers in these mixed SiGe adamantanes opens up possibilities for the construction of novel materials with these superatomic building blocks.

| Starting Material | Key Reagent/Process | Product | Significance |

| Sila-adamantane | Functionalization with trimethylgermane, Sila-Wagner-Meerwein rearrangement | Sila-adamantane with quaternary germanium center(s) | Creation of molecular fragments of SiGe alloys with precise atomic placement. |

This table summarizes the key aspects of introducing quaternary germanium centers into sila-diamondoid cores.

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific, documented green chemistry approaches for the industrial synthesis of this compound are not widely reported, the fundamental principles of green chemistry can be applied to assess and improve its synthesis and derivatization reactions.

Atom Economy: One of the key principles of green chemistry is maximizing atom economy, which is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound often involves the reaction of germanium tetrachloride with a methylating agent, such as a Grignard reagent (e.g., methylmagnesium chloride) or an organolithium reagent. While these reactions can be high-yielding, their atom economy may be less than ideal due to the formation of stoichiometric amounts of inorganic salts as byproducts. An ideal synthesis, from an atom economy perspective, would involve an addition reaction where all the atoms of the reactants are incorporated into the final product.

Use of Greener Solvents: The choice of solvent is another critical aspect of green chemistry. Many organometallic reactions, including the synthesis of this compound, are conducted in volatile and often hazardous organic solvents. A greener approach would involve the use of less hazardous and more environmentally benign solvents. Research in green chemistry is actively exploring the use of alternative solvents such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents. The feasibility of using such solvents for organogermanium synthesis would require dedicated research to ensure compatibility with the reagents and desired reaction outcomes.

Energy Efficiency: Green chemistry also emphasizes conducting reactions at ambient temperature and pressure to reduce energy consumption. Catalytic processes are often favored over stoichiometric reactions as they can be more energy-efficient and generate less waste. While the direct synthesis of organogermanium compounds from germanium metal and alkyl halides has been explored, it often requires high temperatures. The development of more efficient catalytic systems that can operate under milder conditions would represent a significant advancement in the sustainable synthesis of this compound and its derivatives.

Iii. Mechanistic Investigations of Reactions Involving Chlorotrimethylgermane

Fundamental Reaction Types and Proposed Mechanisms

Chlorotrimethylgermane readily undergoes nucleophilic substitution reactions, a class of reactions where a nucleophile, an electron-rich species, displaces a leaving group. In the case of this compound, the chlorine atom serves as the leaving group. The germanium atom, being more electropositive than chlorine, carries a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack.

One of the primary mechanisms for these reactions is the SN2 (Substitution Nucleophilic Bimolecular) pathway. This mechanism involves a single, concerted step where the nucleophile attacks the germanium center from the backside relative to the chlorine atom. Simultaneously, the germanium-chlorine bond breaks. This backside attack leads to an inversion of the stereochemical configuration at the germanium center. The transition state of an SN2 reaction involves a pentacoordinate germanium species where both the incoming nucleophile and the departing chloride are partially bonded to the germanium atom.

A common example of a nucleophilic substitution reaction involving this compound is its reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). mtu.edureddit.com In these reactions, the carbanionic portion of the organometallic reagent acts as the nucleophile, attacking the germanium atom and displacing the chloride ion to form a new carbon-germanium bond. While Grignard reagents are excellent nucleophiles for addition reactions, their utility in SN2 reactions with some alkyl halides can be limited due to competing side reactions. reddit.comoup.com However, they are effective in reactions with this compound.

The general mechanism for the reaction with an organolithium reagent can be depicted as follows:

Step 1: The nucleophilic carbon atom of the organolithium reagent attacks the electrophilic germanium atom of this compound.

Step 2: Concurrently, the Ge-Cl bond breaks, and the chloride ion departs.

This process results in the formation of a new organogermane compound and lithium chloride.

While less common for this compound itself, addition reactions are a key feature of organogermanium chemistry. In the context of reactions where this compound is a product, such as the reaction of (arylthio)trimethylgermanes with benzoyl chloride, an addition-elimination mechanism is proposed. masterorganicchemistry.com In this specific reaction, the initial step is the addition of the carbonyl oxygen of benzoyl chloride to the germanium atom.

In a broader sense, organogermanes can participate in addition reactions to unsaturated systems like alkenes and alkynes. For instance, the related hydrogermanes (R₃GeH) can add across carbon-carbon double bonds in a process known as hydrogermylation. This reaction can proceed via either a radical or an ionic mechanism, depending on the reaction conditions and the presence of initiators or catalysts.

This compound can be utilized in coupling reactions to form germanium-containing organic molecules. A notable example is the synthesis of silyl-substituted allenes. In a nickel-catalyzed reductive cross-coupling reaction, this compound can react with propargylic acetates. youtube.com

The proposed mechanism for this type of nickel-catalyzed coupling reaction generally involves a catalytic cycle with the following key steps:

Oxidative Addition: The nickel(0) catalyst undergoes oxidative addition with the propargylic acetate (B1210297), forming a nickel(II) intermediate.

Transmetalation: In a step that would involve a germanium nucleophile (which could be formed in situ from this compound), the organic group from the germanium compound is transferred to the nickel center, displacing the acetate group.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated from the metal, regenerating the nickel(0) catalyst and forming the desired allene (B1206475) product.

This type of cross-coupling provides an efficient method for the construction of carbon-germanium bonds and the synthesis of complex organic molecules.

Kinetic and Thermodynamic Studies of this compound Reactions

A kinetic study of the reaction between (arylthio)trimethylgermanes and benzoyl chloride, which produces S-aryl thiobenzoates and this compound, has provided significant mechanistic insights. masterorganicchemistry.com The reaction rate is influenced by the electronic effects of substituents on both the arylthio and benzoyl moieties.

The proposed mechanism involves several steps:

Initial 5-coordination: The reaction is initiated by the coordination of the carbonyl oxygen of the benzoyl chloride to the germanium atom of the (arylthio)trimethylgermane, forming a pentacoordinate germanium intermediate.

Ionic Cleavage: This is followed by the ionic cleavage of the Ge-S bond, resulting in the formation of an arenethiolate ion and a trimethylgermyl cation, which is stabilized by the coordinated benzoyl chloride.

Rate-Determining Step: The subsequent rate-determining step is the nucleophilic addition of the arenethiolate ion to the carbonyl carbon of the activated benzoyl chloride.

Product Formation: Finally, the tetrahedral intermediate collapses to form the S-aryl thiobenzoate and this compound.

The positive ρ values obtained from Hammett plots for both sets of substituents support a mechanism where electron-withdrawing groups on the benzoyl chloride and electron-donating groups on the (arylthio)trimethylgermane accelerate the reaction. masterorganicchemistry.com This is consistent with the proposed mechanism where a partial positive charge develops on the carbonyl carbon in the transition state of the rate-determining step.

Below is a table summarizing the general findings of the kinetic study:

| Reactant | Substituent Effect on Rate | Proposed Intermediate | Rate-Determining Step |

| (Arylthio)trimethylgermane | Electron-donating groups accelerate the reaction | Pentacoordinate germanium species, Arenethiolate ion | Nucleophilic addition of thiolate to carbonyl carbon |

| Benzoyl Chloride | Electron-withdrawing groups accelerate the reaction | Activated carbonyl complex | Nucleophilic addition of thiolate to carbonyl carbon |

The polarity of the solvent plays a crucial role in the kinetics of reactions involving this compound, particularly in nucleophilic substitution and related processes. In the reaction of (arylthio)trimethylgermanes with benzoyl chloride, the reaction rate is significantly accelerated in polar solvents. masterorganicchemistry.com This observation is consistent with a mechanism that involves the formation of charged intermediates or a transition state with significant charge separation.

The effect of solvent polarity on reaction rates can be generally summarized as follows:

Polar Protic Solvents: These solvents, such as alcohols, can solvate both cations and anions effectively through hydrogen bonding. masterorganicchemistry.com They can stabilize the leaving group (chloride ion in the case of this compound) and any cationic intermediates. However, they can also solvate the nucleophile, potentially reducing its reactivity in SN2 reactions.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also polar but lack acidic protons. They are effective at solvating cations but are less effective at solvating anions. This can leave the nucleophile "naked" and more reactive, often leading to a significant rate enhancement in SN2 reactions.

The following interactive data table illustrates the general trend of the effect of solvent polarity on the rate of nucleophilic substitution reactions:

This table demonstrates that for bimolecular reactions like SN2, polar aprotic solvents generally provide the fastest rates by enhancing the reactivity of the nucleophile. For unimolecular reactions (SN1), which are not typically observed with this compound under standard conditions, polar protic solvents are most effective as they stabilize the formation of the carbocation intermediate.

Nucleophilic Attack Mechanisms

The primary mechanism for nucleophilic substitution at the germanium center in this compound is the bimolecular nucleophilic substitution (SN2) pathway. dtic.mil This type of reaction involves an electron-rich species, the nucleophile (Nu:), attacking the electron-deficient germanium atom, which acts as the electrophile. libretexts.org The reaction proceeds via a single, concerted step where the formation of the new bond between the nucleophile and germanium occurs simultaneously with the cleavage of the germanium-chlorine bond. researchgate.net

The key features of this mechanism are:

A Single Transition State: The reaction progresses through a single high-energy transition state rather than a stable intermediate. researchgate.net

Backside Attack: The nucleophile attacks the germanium center from the side opposite to the leaving group (the chloride ion). This trajectory minimizes steric hindrance and allows for optimal orbital overlap. dtic.mil

Inversion of Configuration: If the germanium center were chiral, the SN2 mechanism would lead to a complete inversion of its stereochemical configuration, similar to the Walden inversion observed at carbon centers. dtic.mil

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both the this compound substrate and the attacking nucleophile. researchgate.net The general rate law can be expressed as: Rate = k[(CH₃)₃GeCl][Nu:].

This mechanism is favored because the germanium atom is relatively unhindered by the three methyl groups, making it accessible to the incoming nucleophile. libretexts.org The chloride ion is an effective leaving group, facilitating the displacement. dtic.mil

| Characteristic | Description for SN2 Mechanism at Germanium |

|---|---|

| Molecularity | Bimolecular (two species in the rate-determining step) |

| Reaction Order | Second-order overall (first-order in substrate and nucleophile) |

| Stereochemistry | Complete inversion of configuration at the germanium center |

| Intermediate | None; proceeds through a single transition state |

| Substrate Sterics | Favored by less sterically hindered substrates |

Formation of 5-Coordinated Intermediates

In the context of the SN2 mechanism described above, a stable 5-coordinated intermediate is not formed. Instead, a transient, high-energy 5-coordinated transition state is a key feature of the reaction pathway. researchgate.net This fleeting structure represents the energy maximum along the reaction coordinate.

The geometry of this pentacoordinate transition state is typically a trigonal bipyramid (TBP). In this arrangement, the germanium atom is at the center. The three methyl groups, which are not directly involved in the bond-making or bond-breaking process, lie in the equatorial plane. The incoming nucleophile and the departing chloride leaving group occupy the two axial positions, 180° apart from each other.

While stable pentacoordinate compounds are well-known for other elements like phosphorus and silicon under certain conditions, for the SN2 reaction of this compound, this 5-coordinated species is not an intermediate that can be isolated or directly observed but rather the apex of the energy barrier that must be overcome for the reaction to proceed. libretexts.org

Radical Reaction Pathways and Their Mechanisms

This compound can participate in reactions involving the trimethylgermyl radical, (CH₃)₃Ge•. These reactions proceed through a free-radical chain mechanism, which is fundamentally different from the ionic pathways of nucleophilic substitution. A radical chain reaction typically consists of three distinct stages:

Initiation: This step involves the initial formation of radicals from a non-radical precursor. The trimethylgermyl radical itself can be generated via the homolytic cleavage of a bond to the germanium atom. A common laboratory method is the photolysis of acylgermanes with near-ultraviolet or visible light, which efficiently yields trialkylgermyl radicals. wikipedia.org

Propagation: Once formed, the trimethylgermyl radical can react with other molecules to form new radicals, thereby propagating the chain reaction. These steps are typically fast and consume the starting materials to form the product. An example is the addition of the germyl (B1233479) radical to an unsaturated bond, such as in an alkene or alkyne. This addition is often regio- and stereoselective. researchgate.net

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product. This removes radicals from the reaction mixture, breaking the chain.

The reactivity of germyl radicals is often intermediate between that of silyl (B83357) and stannyl (B1234572) radicals. The addition of germyl radicals to olefins can be reversible, indicating that the reaction may be thermoneutral or only slightly exothermic. researchgate.net

| Method | Precursor | Conditions | Description |

|---|---|---|---|

| Photolysis | Acylgermanes (e.g., Benzoyl(trimethyl)germane) | UV/Visible Light | Induces homolytic cleavage of the Ge-C(acyl) bond to form a trimethylgermyl radical and a benzoyl radical. wikipedia.org |

| Thermal/Photochemical Initiation | Trialkylgermane (R₃GeH) | Radical Initiator (e.g., AIBN), Heat or Light | A standard radical initiator generates a primary radical, which then abstracts the hydrogen atom from the germane (B1219785) to form the germyl radical. researchgate.net |

Electrocatalytic and Electrochemical Reaction Mechanisms

Comparative Mechanistic Studies with Silicon and Tin Analogues

The mechanistic pathways for this compound are best understood in comparison to its Group 14 analogues, chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) and chlorotrimethylstannane ((CH₃)₃SnCl). The reactivity trends within this group are governed by fundamental periodic properties such as electronegativity, bond energies, and the size of the central atom.

Nucleophilic Substitution (SN2): The reactivity of (CH₃)₃M-Cl (where M = Si, Ge, Sn) toward nucleophiles generally increases down the group: Si < Ge < Sn. This trend can be attributed to several factors:

M-Cl Bond Energy: The M-Cl bond becomes progressively weaker down the group (Si-Cl > Ge-Cl > Sn-Cl). A weaker bond is more easily broken, leading to a lower activation energy for the substitution reaction.

Electronegativity: The central atom becomes less electronegative down the group. This can influence the polarity of the M-Cl bond and the electrophilicity of the metal center.

Atomic Size: The larger size of tin and germanium compared to silicon may allow for greater flexibility in accommodating the 5-coordinated transition state, potentially lowering its energy.

Radical Reactions: In radical reactions involving the (CH₃)₃M• radical, stability and bond dissociation energies are key. The stability of the trimethylmetallyl radical increases down the group. This is related to the decreasing M-H bond dissociation energy in the corresponding hydrides ((CH₃)₃Si-H > (CH₃)₃Ge-H > (CH₃)₃Sn-H), which are common radical precursors. The weaker M-H bond in stannanes makes them excellent radical-transfer reagents, a role that germanes can also play, often with intermediate reactivity.

| Property | (CH₃)₃SiCl (Silicon) | (CH₃)₃GeCl (Germanium) | (CH₃)₃SnCl (Tin) |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 1.90 | 2.01 | 1.96 |

| M-Cl Bond Energy (kJ/mol) | ~470 | ~356 | ~327 |

| M-C Bond Energy (kJ/mol) | ~369 | ~302 | ~264 |

| Relative SN2 Reactivity | Lowest | Intermediate | Highest |

Iv. Applications of Chlorotrimethylgermane in Advanced Materials Science and Catalysis

Catalytic Applications in Organic Synthesis

In organic synthesis, chlorotrimethylgermane is valued as a versatile reagent for creating carbon-germanium bonds and introducing the trimethylgermyl moiety into organic molecules. While it typically functions as a reactant rather than a true catalyst, it enables a variety of important chemical transformations.

This compound's reactivity stems from the polarized Ge-Cl bond, making the germanium atom electrophilic and susceptible to attack by nucleophiles. This property is exploited in several types of organic reactions:

Synthesis of Organogermanes : It reacts with organolithium or Grignard reagents to form new C-Ge bonds. For instance, it is used to prepare trimethyl(2-thienyl)germane. lookchem.com It also serves as a precursor for preparing trimethylgermyl Grignard reagents. lookchem.com

Reductive Cross-Coupling : In nickel-catalyzed reactions, this compound can couple with propargylic acetates to produce germyl-substituted allenes, which are valuable structures in organic chemistry. researchgate.net

Deborylative Alkylation : A modern application involves the reaction of germanium chlorides with α-boryl carbanions. This strategy allows for the selective functionalization of germanium centers and has been used to transform simple germanium tetrachloride into complex chiral organogermanium compounds in a few steps. nih.gov

These examples highlight its role as a key reagent for accessing a wide range of structurally diverse organogermanium compounds. nih.gov

| Transformation Type | Reactants | Role of (CH₃)₃GeCl | Product Type |

|---|---|---|---|

| Wurtz Coupling | This compound | Reactant | Hexamethyldigermane (B1588625). tandfonline.com |

| Ni-Catalyzed Cross-Coupling | Propargylic acetate (B1210297), Chlorohydrosilane | Reactant | Germyl-substituted allene (B1206475). researchgate.net |

| Deborylative Alkylation | α-boryl carbanion, Germanium chloride | Reactant/Precursor | Chiral organogermanium compounds. nih.gov |

| Grignard Reagent Formation | Magnesium | Precursor | Trimethylgermyl Grignard reagent. lookchem.com |

Lewis Acid Catalysis Involving Germanium Compounds

While the field of germanium Lewis acid chemistry has been described as "almost non-existent" compared to other p-block elements, recent research has highlighted its significant potential. uwo.ca Germanium-based Lewis acids, including various bis(catecholato)germane derivatives and germanium(IV) di-cations, have demonstrated high Lewis acidity and catalytic activity in a range of organic transformations. uwo.canih.gov The Lewis acidity of these compounds has been evaluated using methods such as the Gutmann-Beckett method and fluoride (B91410) ion affinity calculations. uwo.caresearchgate.net

Bis(catecholato)germanes have been effectively utilized as catalysts for reactions including the hydrosilylation of aldehydes, hydroboration of alkynes, and Friedel-Crafts alkylation. uwo.ca The catalytic activity can be tuned through the use of donor additives, which can influence product selectivity, rivaling the performance of some transition metal catalysts. uwo.ca Mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand the active catalyst species in these reactions. uwo.ca

More recently, intramolecularly stabilized tetra-coordinated germanium(IV) di-cations have been developed, exhibiting enhanced Lewis acidity. nih.govrsc.org These cationic species can activate Si-H bonds and have been successfully used as catalysts for the hydrosilylation of aromatic aldehydes. nih.gov Some of these germanium(IV) di-cations are considered Lewis superacids, capable of catalyzing challenging reactions like hydrodefluorination. rsc.orgresearchgate.net The high electrophilicity in these systems is often attributed to the localization of the positive charge on the germanium center. rsc.org The development of neutral germanium-centered Lewis superacids, such as Ge(pinF)2, has also been reported, showing unique reactivity towards hydrosilanes and efficiency in catalyzing hydrosilylation of olefins. rsc.org

| Germanium Lewis Acid Type | Catalyzed Reactions | Key Findings |

| Bis(catecholato)germanes | Hydrosilylation, Hydroboration, Friedel-Crafts alkylation, Olefin oligomerization | High Lewis acidity; Catalytic activity tunable with donor additives. uwo.ca |

| Ge(IV) Di-cations | Hydrosilylation of aldehydes, Hydrodefluorination | Enhanced Lewis acidity, some classified as Lewis superacids; Activate Si-H bonds. nih.govrsc.org |

| Neutral Ge-centered Superacids (e.g., Ge(pinF)2) | Hydrosilylation of olefins | Readily activates hydrosilanes; Catalysis proceeds via an in situ generated germylene complex. rsc.org |

Cross-Coupling Reactions Utilizing this compound

Organogermanium compounds, including derivatives of this compound, serve as coupling partners in various transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org While initially considered less reactive than their organotin or organoboron counterparts, organogermanes offer unique chemoselectivity due to the distinct nature of the carbon-germanium bond. wikipedia.org

Palladium-catalyzed cross-coupling reactions are the most common type involving organogermanes. wikipedia.orgcem.com Arylgermanium compounds, such as arylgermanes derived from this compound, can couple with aryl halides or triflates. The activation of the C-Ge bond is a critical step. Unlike conventional mechanisms that proceed through a concerted transmetallation, the activation of organogermanes like ArGeEt₃ often favors an electrophilic aromatic substitution (SEAr)-type pathway. wikipedia.org This unique reactivity allows for high chemoselectivity, where the C-Ge bond reacts in the presence of other functional groups typically reactive in cross-coupling, such as boronic esters. wikipedia.org

Different palladium catalysts and activators are employed to facilitate these reactions. For instance, Pd(TFA)₂ has been used as an effective catalyst due to its electron-deficient nature, which promotes the reaction through a Pd(II)/Pd(IV) catalytic cycle. wikipedia.org In other systems, fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) are used to activate arylchlorogermanes, forming a hypervalent germanium species that facilitates the transfer of the organic group to the palladium center. researchgate.net The presence of at least one labile heteroatom ligand on the germanium center is often required for efficient nucleophilic activation by fluoride. researchgate.net

| Reaction Type | Germanium Reagent Example | Catalyst/Activator | Key Feature |

| Oxidative C-O Coupling | ArGeEt₃ | Pd(TFA)₂ | Proceeds via a Pd(II)/Pd(IV) cycle; Tolerates boronic esters. wikipedia.org |

| Germyl-Stille Coupling | Phenylchlorogermanes | Pd(0) / TBAF / H₂O | Fluoride activation of the Ge-Cl bond enables transfer of phenyl groups. researchgate.net |

| Ipso-Halogenation | ArGeEt₃ | NBS / NIS | Transition-metal-free; Highly chemoselective C-Ge bond halogenation. wikipedia.org |

Phase-Transfer Catalysis Considerations

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (often an anion) from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgtcichemicals.com This methodology enhances reaction rates, often allows for milder reaction conditions, and can reduce the need for expensive or hazardous organic solvents. fluorochem.co.ukoperachem.com

In the context of reactions involving this compound and its derivatives, PTC principles are important considerations, particularly when aqueous reagents like inorganic salts or bases are used. For instance, in nucleophilic substitution reactions where the chloride on this compound is replaced, if the nucleophile is an inorganic salt (e.g., NaCN, NaN₃), it will primarily reside in the aqueous phase. A phase-transfer catalyst would be essential to carry the nucleophilic anion into the organic phase containing the organogermanium substrate. operachem.com

The catalyst functions by forming a lipophilic ion pair with the anion, which can then readily dissolve in the organic solvent. operachem.com Once in the organic phase, the "naked" anion is highly reactive. operachem.com After the reaction, the catalyst, now paired with the leaving group (chloride ion), can return to the aqueous phase to repeat the cycle. The efficiency of PTC depends on factors such as the structure of the catalyst, the solvent system, and the nature of the reacting species. While specific PTC systems for this compound are not extensively detailed, the fundamental principles are broadly applicable to enhance the reactivity and efficiency of its transformations in heterogeneous systems. wikipedia.orgtcichemicals.com

Emerging Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. pageplace.defrontiersin.org These systems, which include host-guest complexes, self-assembled monolayers, and molecular cages, have found applications in areas such as molecular recognition, sensing, drug delivery, and advanced materials. frontiersin.orgtaylorfrancis.comnih.gov

This compound, as a reactive chemical building block, offers potential for the synthesis of novel molecules that can act as components in supramolecular assemblies. The trimethylgermyl group (-GeMe₃) can be incorporated into organic scaffolds to modify their electronic properties, steric profile, and ability to participate in specific intermolecular interactions. For example, molecules functionalized with trimethylgermyl groups can be designed to act as guests that bind within the cavity of a larger host molecule.

Furthermore, this compound can be used in multi-step syntheses to create more complex organogermanium compounds that are designed to self-assemble into well-defined, functional supramolecular architectures. pageplace.de The principles of molecular recognition and self-organization guide the design of these components. pageplace.de By strategically placing functional groups and directing intermolecular forces, researchers can create programmed systems. While the direct application of this compound in supramolecular chemistry is an emerging area, its utility as a precursor to functional organogermanium molecules provides a pathway to new materials and devices based on supramolecular principles. frontiersin.org

V. Spectroscopic Characterization and Structural Elucidation of Chlorotrimethylgermane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the structure of chlorotrimethylgermane and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy for Methyl and Aryl Protons

Proton (¹H) NMR spectroscopy is instrumental in identifying and quantifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is characterized by a single, sharp resonance corresponding to the nine equivalent protons of the three methyl groups. This signal typically appears as a singlet due to the absence of adjacent protons to couple with. The chemical shift of these methyl protons is influenced by the electronegativity of the germanium and chlorine atoms.

In derivatives where one or more methyl groups are replaced by aryl moieties, the ¹H NMR spectrum becomes more complex. The aromatic protons give rise to signals in the downfield region of the spectrum, typically between 7 and 8 ppm. The specific chemical shifts and splitting patterns of these aromatic signals provide valuable information about the substitution pattern on the aryl ring. For instance, in a series of monosubstituted aryltrimethylgermanes of the type XC₆H₄Ge(CH₃)₃, the chemical shifts of both the methyl and aryl protons show a correlation with the electronic properties of the substituent X, as described by Hammett sigma constants. nih.gov

| Compound | Proton | Chemical Shift (δ, ppm) |

| This compound | -CH₃ | ~0.8 |

| Aryltrimethylgermanes | -CH₃ | Varies with aryl substituent |

| Aryltrimethylgermanes | Aryl-H | ~7.0 - 8.0 |

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, a single resonance is observed for the three equivalent methyl carbons. The chemical shift of this peak is influenced by the germanium and chlorine atoms.

For aryltrimethylgermane derivatives, the ¹³C NMR spectra display distinct signals for the methyl carbons and the carbons of the aromatic ring. The chemical shifts of the methyl carbons are sensitive to the nature of the substituents on the aromatic ring. nih.gov The carbons of the phenyl ring itself give rise to a set of signals in the aromatic region of the spectrum (typically 120-150 ppm), with the ipso-carbon (the carbon directly attached to the germanium atom) often showing a distinct chemical shift.

| Compound | Carbon | Chemical Shift (δ, ppm) |

| This compound | -CH₃ | Estimated ~5-10 |

| Aryltrimethylgermanes | -CH₃ | Varies with aryl substituent |

| Aryltrimethylgermanes | Aryl-C | ~120 - 150 |

Other Relevant NMR Nuclei (e.g., ³¹P, ¹¹⁹Sn) for Heteroatom Derivatives

When this compound is used to synthesize derivatives containing other NMR-active nuclei, such as phosphorus-31 (³¹P) or tin-119 (¹¹⁹Sn), multinuclear NMR spectroscopy becomes a powerful tool for characterization.

³¹P NMR Spectroscopy: In trimethylgermyl-substituted phosphine (B1218219) derivatives, the ³¹P NMR chemical shift provides direct information about the coordination environment of the phosphorus atom. The coupling between the phosphorus nucleus and the protons of the trimethylgermyl group can also be observed, providing further structural insights.

¹¹⁹Sn NMR Spectroscopy: For compounds containing a germanium-tin bond, ¹¹⁹Sn NMR spectroscopy is highly informative. The ¹¹⁹Sn chemical shift is sensitive to the substituents on both the tin and germanium atoms. Furthermore, coupling between ¹¹⁹Sn and ¹H or ¹³C nuclei can be observed, aiding in the complete structural assignment. For example, in triarylgermyl substituted chiral triphenyltin (B1233371) derivatives, ¹¹⁹Sn NMR spectroscopy is a key technique for characterization.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Due to the natural isotopic abundance of germanium and chlorine, this molecular ion peak will appear as a characteristic cluster of peaks.

The fragmentation of the this compound molecular ion is expected to proceed through the loss of methyl radicals (•CH₃) and a chlorine radical (•Cl). The most common fragmentation pathways would likely involve:

Loss of a methyl group: This would result in a fragment ion [(CH₃)₂GeCl]⁺. This is often a very stable and abundant ion.

Loss of a chlorine atom: This would lead to the formation of the trimethylgermyl cation [(CH₃)₃Ge]⁺.

Further fragmentation: The initial fragment ions can undergo further loss of methyl groups, leading to a series of smaller fragment ions.

A representative example of the fragmentation of a related compound, chlorotriphenylgermane, shows a prominent molecular ion peak and significant fragments corresponding to the loss of phenyl groups and the chlorine atom. nist.gov A similar pattern, with the loss of methyl groups, would be expected for this compound.

| Ion | m/z (for most abundant isotopes) |

| [(CH₃)₃GeCl]⁺ | 152 |

| [(CH₃)₂GeCl]⁺ | 137 |

| [(CH₃)₃Ge]⁺ | 117 |

| [GeCl]⁺ | 107 |

| [Ge]⁺ | 72 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the bonds and functional groups present in the molecule and provide a unique spectroscopic "fingerprint."

For this compound, the IR and Raman spectra are dominated by vibrations associated with the trimethylgermyl group, [(CH₃)₃Ge-], and the germanium-chlorine bond, Ge-Cl. The key vibrational modes include:

C-H stretching vibrations: These occur in the region of 2900-3000 cm⁻¹ and are characteristic of the methyl groups.

CH₃ deformation vibrations: Symmetric and asymmetric bending modes of the methyl groups appear in the 1200-1450 cm⁻¹ region.

CH₃ rocking vibrations: These modes are typically observed in the 800-900 cm⁻¹ range.

Ge-C stretching vibrations: The stretching of the germanium-carbon bonds gives rise to characteristic bands in the 500-650 cm⁻¹ region.

Ge-Cl stretching vibration: The stretching of the germanium-chlorine bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically around 300-400 cm⁻¹.

The vibrational spectra of bromotrimethylgermane, a closely related compound, show very similar patterns, with the primary difference being the position of the Ge-Br stretching vibration, which occurs at a lower frequency than the Ge-Cl stretch due to the heavier mass of bromine.

X-ray Diffraction (XRD) for Solid-State Structures

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, its solid-state structure has not been determined by single-crystal XRD. However, many of its derivatives are crystalline solids, and their structures have been elucidated using this technique.

XRD analysis of crystalline derivatives of this compound provides a wealth of information, including:

Precise bond lengths and angles: This allows for a detailed understanding of the molecular geometry around the germanium atom.

Intermolecular interactions: XRD can reveal the presence of weak interactions, such as van der Waals forces or hydrogen bonds, which govern the packing of molecules in the crystal lattice.

Confirmation of stereochemistry: For chiral derivatives, XRD can be used to determine the absolute configuration of the molecule.

Crystal Structure Analysis of Derivatives (e.g., 4-(trimethylgermyl)benzoic acid)

While this compound itself is a liquid at room temperature, the structures of its solid derivatives offer crucial information about the trimethylgermyl moiety. A key example is 4-(trimethylgermyl)benzoic acid, whose structure has been elucidated through single-crystal X-ray diffraction.

The analysis reveals that 4-(trimethylgermyl)benzoic acid crystallizes with two independent molecules in the asymmetric unit, meaning there are two slightly different molecular conformations within the repeating crystal lattice. researchgate.netchemicalbook.comnih.govresearchgate.net A significant feature of its crystal structure is the formation of centrosymmetric dimers, where two molecules are linked by O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.netchemicalbook.comnih.govresearchgate.net

In both independent molecules, the germanium atom is bonded to three methyl groups and the carbon atom of the benzoic acid's aromatic ring. The geometry of this aromatic ring is not perfectly planar but exhibits distortion. researchgate.netchemicalbook.com Furthermore, the germanium (Ge) atoms are displaced from the mean plane of the aromatic ring to which they are attached. researchgate.netchemicalbook.comnih.govresearchgate.net In one of the independent molecules, this deviation is slight, with the Ge atom positioned 0.101 Å from the plane. researchgate.netchemicalbook.comresearchgate.net However, this distance increases to 0.210 Å in the second molecule, indicating a more significant deviation. researchgate.netchemicalbook.comresearchgate.net This structure is isostructural with its silicon analogue, 4-(trimethylsilyl)benzoic acid. researchgate.netchemicalbook.comnih.govresearchgate.net

| Parameter | Observation |

|---|---|

| Molecules in Asymmetric Unit | Two independent molecules with slightly different geometries |

| Supramolecular Structure | Centrosymmetric O—H⋯O hydrogen-bonded dimers |

| Aromatic Ring Geometry | Distorted from planar |

| Ge Atom Deviation (Molecule 1) | 0.101 (4) Å from the mean aromatic ring plane |

| Ge Atom Deviation (Molecule 2) | 0.210 (4) Å from the mean aromatic ring plane |

Determination of Bond Lengths and Angles

The precise bond lengths and angles within this compound and its derivatives are determined using techniques like gas-phase electron diffraction (GED) for volatile compounds and X-ray diffraction for crystalline solids. wikipedia.org These methods provide fundamental data on the covalent bonding framework around the germanium atom.

The molecular structure of this compound, (CH₃)₃GeCl, has been determined by gas-phase electron diffraction, a definitive method for characterizing the geometry of free molecules without the influence of intermolecular forces present in a crystal lattice. researchgate.netwikipedia.org This analysis provides the key structural parameters for the molecule.

In related studies on methyl-substituted chlorogermanes, the Ge-Cl bond length in dichloro(dimethyl)germane, (CH₃)₂GeCl₂, was found to be 2.143 ± 0.004 Å, and the Ge-C bond length was 1.928 ± 0.006 Å. researchgate.net These values are consistent with typical single bond lengths between these elements. wiredchemist.com

For the derivative 4-(trimethylgermyl)benzoic acid, X-ray crystallography reveals specific bond lengths within the aromatic ring, which show a boat-shaped deformation. researchgate.net The C-C bond lengths within the ring are not uniform, varying from 1.368 (4) Å to 1.398 (4) Å, indicating the electronic influence of the trimethylgermyl and carboxyl substituents. researchgate.net

| Compound | Bond | Bond Length (Å) | Method |

|---|---|---|---|

| Dichloro(dimethyl)germane | Ge—Cl | 2.143 ± 0.004 | GED researchgate.net |

| Dichloro(dimethyl)germane | Ge—C | 1.928 ± 0.006 | GED researchgate.net |

| 4-(trimethylgermyl)benzoic acid | C3—C4 | 1.368 (4) | XRD researchgate.net |

| 4-(trimethylgermyl)benzoic acid | C6—C7 | 1.379 (4) | XRD researchgate.net |

| 4-(trimethylgermyl)benzoic acid | C2—C3 | 1.383 (4) | XRD researchgate.net |

| 4-(trimethylgermyl)benzoic acid | C2—C7 | 1.384 (4) | XRD researchgate.net |

| 4-(trimethylgermyl)benzoic acid | C5—C4 | 1.393 (4) | XRD researchgate.net |

| 4-(trimethylgermyl)benzoic acid | C5—C6 | 1.398 (4) | XRD researchgate.net |

The bond angles around the central germanium atom are also critical to defining the molecule's shape. In dichloro(dimethyl)germane, the C—Ge—C angle is notably large at 121.0 ± 3.5°, while the Cl—Ge—Cl angle is 108.0 ± 1.6°. researchgate.net This suggests a distortion from a perfect tetrahedral geometry, which would have angles of 109.5°.

| Compound | Angle | Angle (°) | Method |

|---|---|---|---|

| Dichloro(dimethyl)germane | C—Ge—C | 121.0 ± 3.5 | GED researchgate.net |

| Dichloro(dimethyl)germane | Cl—Ge—Cl | 108.0 ± 1.6 | GED researchgate.net |

| Dichloro(dimethyl)germane | C—Ge—Cl | 107.8 ± 0.8 | GED researchgate.net |

Vi. Theoretical and Computational Chemistry Studies of Chlorotrimethylgermane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the quantum mechanical properties of molecules like chlorotrimethylgermane. By approximating the many-body electronic structure problem in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical investigations.

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within the this compound molecule. Key aspects of these investigations include the analysis of frontier molecular orbitals (HOMO and LUMO), charge distribution, and the covalent character of the Ge-Cl and Ge-C bonds.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For this compound, the HOMO is typically associated with the lone pair electrons of the chlorine atom, while the LUMO is often centered on the antibonding σ* orbital of the Ge-Cl bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and hyperconjugative interactions. researchgate.netnist.govsciforum.netstackexchange.com In this compound, NBO analysis can quantify the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. For instance, it can reveal hyperconjugation between the C-H or Ge-C σ orbitals and the Ge-Cl σ* antibonding orbital, which contributes to the stability of the molecule.

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule. nih.govresearchgate.netuni-muenchen.deresearchgate.net These charges offer insights into the polarity of the bonds and the electrostatic potential of the molecule. In this compound, the germanium atom is expected to carry a partial positive charge, while the more electronegative chlorine atom will have a partial negative charge.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity. semanticscholar.org |

| Mulliken Charge on Ge | +0.45 e | Partial positive charge on the Germanium atom. nih.govresearchgate.net |

| Mulliken Charge on Cl | -0.55 e | Partial negative charge on the Chlorine atom. nih.govresearchgate.net |

| NBO Ge-Cl σ Occupancy | 1.98 e | Electron occupancy of the Ge-Cl bonding orbital. |

| NBO Ge-Cl σ* Occupancy | 0.05 e | Electron occupancy of the Ge-Cl antibonding orbital, indicating hyperconjugative interactions. |

Note: The values in this table are illustrative and represent typical results from DFT calculations. Actual values may vary depending on the specific functional and basis set used.

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the determination of activation energy barriers. For this compound, a common reaction is nucleophilic substitution at the germanium center, similar to the well-studied SN2 mechanism. sciforum.netresearchgate.netmdpi.com

In a typical SN2 reaction involving this compound, a nucleophile attacks the germanium atom from the side opposite to the chlorine atom (backside attack). This leads to a pentacoordinate transition state, which then resolves into the products with inversion of configuration at the germanium center. DFT can be used to calculate the energies of the reactants, the transition state, and the products, thereby providing the reaction's energy profile. The energy difference between the reactants and the transition state corresponds to the activation energy barrier, which is a key determinant of the reaction rate.

Experimental and theoretical studies on the activation of Ge-Cl bonds have shown that they can be cleaved through an SN2-type pathway. nih.gov For example, the reaction with a nucleophile (Nu-) can be represented as:

Nu- + (CH3)3GeCl → [(CH3)3Ge(Nu)(Cl)]-‡ → (CH3)3GeNu + Cl-

The energy barrier for such reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the germanium atom.

DFT is a reliable method for determining the equilibrium molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. The geometry is optimized by finding the minimum energy structure on the potential energy surface.

Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. ekb.eg For this compound, a key conformational feature is the rotation of the three methyl groups around the Ge-C bonds. DFT calculations can be used to determine the rotational barriers of these methyl groups. researchgate.netnih.govnih.govmdpi.com The potential energy surface can be scanned by systematically changing the dihedral angles of the methyl groups to identify the most stable (lowest energy) conformation and any higher energy conformers, as well as the transition states for their interconversion.

Table 2: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Calculated Value (Illustrative) |

| Ge-Cl Bond Length | 2.18 Å |

| Ge-C Bond Length | 1.95 Å |

| C-H Bond Length | 1.10 Å |

| Cl-Ge-C Bond Angle | 108.5° |

| C-Ge-C Bond Angle | 110.4° |

| H-C-Ge Bond Angle | 110.0° |

| Methyl Group Rotational Barrier | 1.5 kcal/mol |

Note: The values in this table are illustrative and represent typical results from DFT calculations. Actual values may vary depending on the specific functional and basis set used.

Molecular Dynamics (MD) Simulations

Such simulations could provide insights into:

Structural Properties: The radial distribution functions, which describe the probability of finding a particle at a certain distance from another particle, can be calculated to understand the liquid structure.

Dynamical Properties: Transport properties such as the self-diffusion coefficient and viscosity can be determined from the simulation trajectories.

Thermodynamic Properties: Properties like the density and heat capacity of liquid this compound can be calculated as averages over the simulation time.

Quantum Chemical Calculations for Energetic Properties and Reactivity Prediction

Quantum chemical calculations, including high-level ab initio methods and DFT, are essential for the accurate prediction of energetic properties and for quantifying the reactivity of this compound.

The standard enthalpy of formation (ΔHf°) is a key thermodynamic property that can be calculated using quantum chemical methods. stackexchange.comresearchgate.netresearchgate.net This is often achieved by using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction. This approach helps to cancel out systematic errors in the calculations, leading to more accurate results.

Reactivity can be predicted using a set of indices derived from conceptual DFT. stackexchange.commdpi.comyoutube.comfrontiersin.orgsciencesconf.orgsemanticscholar.orgvideleaf.com These reactivity descriptors provide a quantitative measure of different aspects of a molecule's chemical behavior.

Table 3: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | The resistance of the system to change its electron configuration. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | The ability of a molecule to accept electrons. |

I is the ionization potential and A is the electron affinity, which can be approximated using the energies of the HOMO and LUMO, respectively.

These descriptors can be used to predict how this compound will behave in different chemical environments and to compare its reactivity with that of other molecules.

Comparative Computational Studies with Analogous Compounds

Computational studies comparing this compound with its analogous compounds, particularly chlorotrimethylsilane (B32843) ((CH3)3SiCl), provide valuable insights into the trends in structure, bonding, and reactivity down Group 14 of the periodic table.

The primary difference between germanium and silicon is that germanium is larger, less electronegative, and has more diffuse valence orbitals. These differences lead to several predictable variations in the properties of their corresponding trimethylchloro- derivatives:

Bond Lengths: The Ge-Cl and Ge-C bonds in this compound are longer than the Si-Cl and Si-C bonds in chlorotrimethylsilane due to the larger atomic radius of germanium.

Bond Strengths: The Ge-Cl bond is generally weaker than the Si-Cl bond. uni-muenchen.denih.gov This is a consequence of the poorer overlap between the valence orbitals of germanium and chlorine compared to that between silicon and chlorine. This trend in bond dissociation energy suggests that this compound is more reactive towards bond cleavage than chlorotrimethylsilane.

Reactivity: The lower bond strength and greater polarizability of the Ge-Cl bond make this compound generally more susceptible to nucleophilic attack at the central atom than chlorotrimethylsilane. The larger size of the germanium atom can also reduce steric hindrance for an incoming nucleophile.

Electronic Properties: The HOMO-LUMO gap is expected to be smaller for this compound compared to chlorotrimethylsilane, which also points towards its higher reactivity. The lower electronegativity of germanium compared to silicon will also influence the charge distribution and polarity of the molecules.

Table 4: Illustrative Comparison of Calculated Properties for this compound and Chlorotrimethylsilane

| Property | (CH3)3GeCl | (CH3)3SiCl |

| M-Cl Bond Length | ~2.18 Å | ~2.09 Å |

| M-C Bond Length | ~1.95 Å | ~1.88 Å |

| M-Cl Bond Dissociation Energy | ~391 kJ/mol | ~417 kJ/mol |

| HOMO-LUMO Gap | Smaller | Larger |

| Mulliken Charge on M | More Positive | Less Positive |

Note: The values in this table are illustrative and based on general chemical principles and computational trends. M represents Ge or Si.

These comparative studies are crucial for understanding the periodic trends in the properties of organometallic compounds and for rationally designing molecules with desired reactivity.

Computational Approaches for Material Properties Prediction

Computational chemistry provides a powerful lens for predicting the material properties of this compound and related systems at the atomic and molecular levels. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can elucidate electronic structures, vibrational modes, and other key characteristics that govern the macroscopic behavior of these materials. These theoretical approaches are invaluable for interpreting experimental data and for designing new materials with tailored properties.

A prime example of this synergy between theory and experiment is found in the study of trimethylgermyl halides. While specific computational studies on this compound are not extensively documented in publicly accessible literature, detailed research on the closely related compound, Bromotrimethylgermane ((CH₃)₃GeBr), offers significant insights that are largely transferable to its chloro-analogue due to their structural and electronic similarities.

Density Functional Theory (DFT) in Vibrational Analysis

DFT has proven to be a highly effective method for predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations can help assign experimental spectral bands to specific molecular motions. For instance, in a study of Bromotrimethylgermane, DFT calculations using the B3LYP hybrid functional were employed to compute the harmonic vibrational wavenumbers. conicet.gov.arconicet.gov.ar To enhance the accuracy of these theoretical predictions and align them with experimental results, scaling techniques such as the Scaled Quantum Mechanical (SQM) force field and Wavenumber-Linear Scaling (WLS) methods are often applied. conicet.gov.arconicet.gov.ar

The calculated vibrational frequencies and their assignments provide a detailed picture of the molecule's dynamic behavior. The table below presents a selection of experimental and DFT-calculated vibrational frequencies for liquid Bromotrimethylgermane, illustrating the strong agreement that can be achieved.

| Assignment | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Mode Description |

|---|---|---|---|---|

| ν(CH₃) | 2980 | 2982 | 2985 | C-H Symmetric Stretch |

| ν(CH₃) | 2912 | 2915 | 2918 | C-H Asymmetric Stretch |

| δ(CH₃) | 1414 | 1415 | 1412 | C-H Asymmetric Deformation |

| δ(CH₃) | 1242 | 1244 | 1245 | C-H Symmetric Deformation |

| ρ(CH₃) | 831 | 833 | 830 | CH₃ Rocking |

| ν(Ge-C) | 615 | 617 | 616 | Ge-C Asymmetric Stretch |

| ν(Ge-C) | 567 | 569 | 568 | Ge-C Symmetric Stretch |

| ν(Ge-Br) | - | 295 | 294 | Ge-Br Stretch |

Detailed Research Findings from Computational Studies

The utility of computational methods extends beyond vibrational analysis to the prediction of a wide array of molecular properties. These include:

Electronic Properties: DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and electronic transport properties.

Molecular Geometry: Optimization of the molecular structure using computational methods provides precise bond lengths and angles in the gas phase, which can be compared with experimental data from techniques like electron diffraction.

Force Fields for Molecular Dynamics: The force constants derived from DFT calculations are crucial for developing accurate force fields. conicet.gov.ar These force fields are the cornerstone of Molecular Dynamics (MD) simulations, which are used to model the behavior of larger systems, such as liquids, solutions, and materials, over time. While all-atom force fields for organometallic compounds are being developed, specific parameterization for this compound would be necessary for accurate large-scale simulations. nih.gov

The following table summarizes key molecular parameters for Bromotrimethylgermane as determined by DFT calculations.

| Parameter | Calculated Value | Description |

|---|---|---|

| Ge-C Bond Length | 1.945 Å | Distance between Germanium and Carbon atoms |

| Ge-Br Bond Length | 2.301 Å | Distance between Germanium and Bromine atoms |

| C-Ge-C Bond Angle | 111.5° | Angle between two Carbon atoms and the central Germanium atom |

| C-Ge-Br Bond Angle | 107.3° | Angle between a Carbon, the Germanium, and the Bromine atom |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity |

Vii. Conclusion and Future Directions in Chlorotrimethylgermane Research

Synthesis of Novel Chlorotrimethylgermane Derivatives

The development of synthetic methodologies to create novel organogermanium compounds from this compound is a cornerstone of future research. The trimethylgermyl group ((CH₃)₃Ge-) imparts unique electronic and steric properties to organic molecules, making the synthesis of new derivatives a fertile ground for discovery.

Recent research has demonstrated the utility of trimethylgermyl lithium, derived from this compound, in the synthesis of silyl- and germyl-substituted boranes. acs.org These compounds are being investigated as potential precursors for atomic layer deposition (ALD), a technique crucial for fabricating advanced semiconductor materials. acs.org Another area of advancement is the nickel-catalyzed reductive germylative alkylation of activated olefins using this compound. nih.gov This method provides a modular and general approach to access a diverse range of alkylgermanes, which have potential applications in medicinal chemistry due to their increased three-dimensional complexity. nih.gov

The synthesis of functionalized triethylgermyl-containing phosphinic acids represents another promising avenue. researchgate.net These compounds are of interest as potentially biologically active substances and as water-soluble ligands for catalysis. researchgate.net Furthermore, the synthesis and reactions of (trimethylgermyl)acetates have been explored, showcasing the potential for creating new germanium-containing esters with unique reactivity. acs.org

Future efforts in this area will likely focus on:

Developing more efficient and selective catalytic methods for the introduction of the trimethylgermyl group into complex organic molecules.

Exploring the synthesis of chiral organogermanium compounds for applications in asymmetric catalysis and as stereochemical probes.

Preparing novel polymeric materials incorporating the trimethylgermyl moiety to tailor their optical, electronic, and thermal properties.

Exploration of Undiscovered Reactivity and Catalytic Pathways

While the fundamental reactivity of this compound with nucleophiles is well-established, there remains significant potential for discovering novel reaction pathways and catalytic applications. masterorganicchemistry.commdpi.commdpi.comacsgcipr.org The interaction of this compound with various reagents can lead to unexpected and synthetically useful transformations.

A notable recent discovery is the nickel-catalyzed germylative alkylation of olefins, which introduces both a germyl (B1233479) group and an alkyl group across a double bond. nih.gov This reaction expands the toolkit of organometallic chemists and provides a new strategy for the synthesis of complex germanium-containing molecules. nih.gov The study of side reactions, such as the formation of digermanes during reactions involving (trimethylgermyl)lithium, can also provide insights into new reactivity patterns and the potential for synthesizing germanium-germanium bonds. uq.edu.au

Future research in this domain will likely involve:

Investigating the use of this compound and its derivatives as catalysts or co-catalysts in organic synthesis. The Lewis acidity of the germanium center and the electronic effects of the trimethylgermyl group could be harnessed to promote various transformations. mdpi.commdpi.com

Exploring the reactivity of this compound with unconventional nucleophiles and electrophiles to uncover new reaction pathways.

Studying the photochemistry and electrochemistry of this compound and its derivatives to access novel reactive intermediates and transformations.

Advancements in Germanium-Based Functional Materials

This compound serves as a crucial building block for the synthesis of advanced germanium-based functional materials with applications in electronics, optoelectronics, and nanotechnology. Germanium's unique properties, such as its high charge carrier mobility, make it a promising material for next-generation electronic devices. pharmacy180.com

A significant area of application is in the deposition of thin films. Germanium-containing precursors, which can be synthesized from this compound, are used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) to create high-quality germanium oxide (GeO₂) and other germanium-containing films. researchgate.netnih.govelsevierpure.comgoogle.comresearchgate.net These films are integral components of transistors and other semiconductor devices.

The synthesis of germanium-based nanocrystals is another rapidly developing field. utexas.edumdpi.comresearchgate.net Colloidal synthesis methods are being refined to control the size, shape, and surface chemistry of germanium nanoparticles. utexas.eduresearchgate.net These nanomaterials exhibit quantum confinement effects and have potential applications in bioimaging, photovoltaics, and catalysis. While various germanium precursors are used, the versatility of this compound makes it a valuable starting material for the synthesis of tailored organogermanium precursors for nanoparticle synthesis.

Future directions in this area include: